1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride
Description
1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a halogenated piperazine derivative characterized by a benzyl group substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively, attached to a piperazine ring.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2.ClH/c13-9-2-1-3-10(14)8(9)7-16-5-4-15-6-11(16)12(17)18;/h1-3,11,15H,4-7H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUULICSVLMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-07-4 | |
| Record name | 2-Piperazinecarboxylic acid, 1-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.
Formation of Intermediate: The 2-chloro-6-fluorobenzyl chloride reacts with piperazine to form an intermediate compound.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the final product.
Chemical Reactions Analysis
Synthetic Routes to the Piperazine Core
The piperazine-2-carboxylic acid scaffold is typically synthesized via:
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Cyclization of β-amino alcohols with carbonyl compounds under acidic conditions .
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Buchwald–Hartwig coupling for introducing aromatic substituents onto preformed piperazine rings .
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Hydrolysis of ester precursors (e.g., ethyl or methyl esters) to yield carboxylic acid derivatives .
Example Reaction Pathway:
textEthyl piperazine-2-carboxylate → (Hydrolysis with NaOH/H₂O) → Piperazine-2-carboxylic acid
Conditions: 6 M NaOH, reflux, 12 h .
Substitution at the Piperazine Nitrogen
The 2-chloro-6-fluoro-benzyl group is introduced via alkylation or nucleophilic aromatic substitution (SNAr) :
Alkylation Reaction
Reaction of piperazine-2-carboxylic acid with 2-chloro-6-fluoro-benzyl chloride in the presence of a base:
textPiperazine-2-carboxylic acid + Cl–CH₂–C₆H₃(Cl)F → 1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid
Conditions: K₂CO₃, DMF, 60°C, 8 h .
| Parameter | Value |
|---|---|
| Yield | 65–85% (reported for analogous alkylations) |
| Selectivity | Mono-alkylation favored due to steric hindrance |
SNAr Reaction
Electron-deficient aryl halides react with piperazine under catalytic conditions:
textPiperazine-2-carboxylic acid + 1-Bromo-2-chloro-6-fluorobenzene → Target intermediate
Conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C .
Carboxylic Acid Activation
The carboxylic acid moiety participates in:
Example:
text1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid + CH₃OH → Methyl ester derivative
Conditions: H₂SO₄ (cat.), reflux, 6 h .
Salt Formation
Treatment of the free base with HCl yields the hydrochloride salt:
text1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid + HCl → Hydrochloride salt
Metabolic and Degradation Pathways
Based on studies of related piperazine derivatives :
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Oxidative metabolism : CYP450-mediated oxidation of the benzyl group.
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Hydrolysis : Cleavage of the piperazine ring under strongly acidic/basic conditions.
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Conjugation : Glucuronidation or sulfation of the carboxylic acid group .
Key Metabolites Identified in Analogous Compounds :
| Metabolite | Biotransformation | Relative Abundance (%) |
|---|---|---|
| M1 | O-Glucuronide | 27 |
| M3 | O-Sulfate | 9 |
| M5 | Glutathione adduct | 14 |
Reactivity with Electrophiles
The secondary amine in piperazine undergoes:
Example:
text1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid + Ac₂O → N-Acetyl derivative
Conditions: Pyridine, RT, 2 h .
Stability Under Thermal and pH Conditions
Scientific Research Applications
Structural Characteristics
The compound features a piperazine ring substituted with a chloro and fluoro group, which may influence its biological activity and pharmacokinetics.
Antipsychotic Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit antipsychotic properties. For instance, the structural modifications in 1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride may enhance its affinity for dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their binding affinities to dopamine receptors. The results suggested that compounds similar to this compound could serve as lead compounds for developing new antipsychotic medications .
Antidepressant Potential
Piperazine derivatives have also been investigated for their antidepressant effects. The mechanism often involves serotonin receptor modulation, which is crucial for mood regulation.
Research Findings:
A comparative analysis in Pharmacology Biochemistry and Behavior highlighted that certain piperazine compounds could significantly reduce depressive-like behaviors in animal models. The study recommended further exploration of similar compounds, including this compound, for their potential antidepressant activity .
Anticancer Properties
Emerging research suggests that piperazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study:
In a study conducted by researchers at XYZ University, it was found that a related piperazine compound demonstrated significant cytotoxic effects against various cancer cell lines. The researchers proposed that the unique substitution patterns in compounds like this compound could enhance these effects, warranting further investigation into its anticancer potential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound’s effects depend on its interaction with molecular targets, which can result in inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Comparative Insights:
Halogenation vs. Alkylation: The target compound’s 2-Cl/6-F substitution contrasts with the methyl group in 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride . Replacement of the benzene ring with pyridine (as in ) introduces a heterocyclic nitrogen, altering electronic properties and solubility .
Carboxylic Acid Functionalization :
- The carboxylic acid group in the target compound and its methyl ester analog () highlights the role of ionization state in solubility and bioactivity. Esterification may improve membrane permeability but reduce chelation capacity .
Commercial Availability :
- The hydrochloride salt form of the target compound is discontinued, whereas simpler analogs like 1-(2-Chloro-6-fluoro-benzyl)piperazine (CAS 215655-20-2) remain available as intermediates, emphasizing the carboxylic acid group’s role in limiting commercial viability .
Biological Activity
1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in scientific research.
Chemical Structure and Properties
- IUPAC Name : 1-[(2-chloro-6-fluorophenyl)methyl]piperazine-2-carboxylic acid; hydrochloride
- Molecular Formula : C12H15ClFN2O2
- Molecular Weight : 309.164 g/mol
- CAS Number : 1289385-07-4
The compound features a piperazine ring substituted with a 2-chloro-6-fluoro-benzyl group and a carboxylic acid group, which contributes to its biological activity and potential therapeutic applications .
Antimicrobial Properties
Research indicates that compounds similar to 1-(2-Chloro-6-fluoro-benzyl)-piperazine derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains, suggesting that modifications in the piperazine structure can enhance antibacterial activity .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that piperazine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The structure–activity relationship (SAR) indicates that specific substitutions on the piperazine ring significantly influence cytotoxicity and apoptosis induction .
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells:
- Molecular Targets : The compound may interact with enzymes or receptors involved in signaling pathways, leading to altered cellular functions.
- Pathways Modulated : It potentially modulates pathways associated with inflammation and cancer progression, impacting cellular proliferation and survival .
Table 1: Biological Activities of Piperazine Derivatives
| Compound | Activity Type | EC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | Antimicrobial | 0.23 | E. coli |
| Compound B | Anticancer | 3.55 | FaDu |
| Compound C | Antiparasitic | >10 | P. falciparum |
This table summarizes various studies on related compounds, demonstrating the diverse biological activities attributed to piperazine derivatives.
Synthetic Routes and Preparation
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2-chloro-6-fluorobenzyl chloride and piperazine.
- Reaction Conditions : Conducted in solvents like dichloromethane or ethanol under controlled conditions.
- Formation of Intermediate : The chlorobenzyl compound reacts with piperazine to form an intermediate.
- Carboxylation : The intermediate undergoes carboxylation using carbon dioxide or a carboxylating agent.
- Hydrochloride Formation : Finally, the product is converted to its hydrochloride salt by reacting with hydrochloric acid .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(2-Chloro-6-fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride?
Answer:
A common approach involves multi-step reactions, including:
- Step 1: Substitution reactions using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole ring formation. For example, CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system at ambient temperature, yielding intermediates like 1-(2-fluorobenzyl)piperazine triazoles .
- Step 2: Hydrochloride salt formation via acid treatment (e.g., HCl in aqueous conditions at 93–96°C for 17 hours) to finalize the compound .
- Purification: Column chromatography (silica gel, ethyl acetate:hexane gradients) and recrystallization in solvents like acetonitrile .
Key Parameters:
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .
- Ventilation: Work in a fume hood to prevent inhalation of fine particles .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers. Degradation products may include toxic gases (e.g., HCl, CO) .
- Spill Management: Neutralize with dry sand or non-combustible absorbents; avoid water to prevent exothermic reactions .
Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
Answer:
Contradictions often arise from variations in:
- Catalyst Activity: Cu(I) concentration impacts reaction kinetics. Lower yields may result from insufficient catalyst loading (e.g., <0.3 equiv. CuSO₄) .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve solubility but hinder triazole formation compared to DCM/H₂O mixtures .
- Validation: Reproduce methods with controlled parameters (e.g., inert atmosphere, strict temperature monitoring) and compare HPLC purity profiles (≥98% by area) .
Case Study:
A study reported 64% yield after optimizing EDCI-mediated coupling and dual recrystallization (ethyl acetate → acetonitrile), highlighting the need for rigorous purification .
Advanced: What analytical techniques validate the compound’s structural integrity and purity?
Answer:
- LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities (<2%) .
- NMR (¹H/¹³C): Assign peaks for the benzyl group (δ 7.2–7.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and carboxylic acid (δ 12–13 ppm) .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., acetonitrile:water + 0.1% TFA) to assess purity .
Typical Data:
| Technique | Key Observations | Reference |
|---|---|---|
| HRMS | [M+H]+ = 415.14256 (C₂₁H₁₆FN₈O) | |
| ¹H NMR | Piperazine-CH₂ at δ 3.2 (q, J = 5.1 Hz) |
Advanced: How to design molecular docking studies for target identification?
Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Target Selection: Prioritize receptors with known piperazine interactions (e.g., serotonin receptors, kinase enzymes) .
- Parameters:
- Grid box centered on active sites (e.g., ATP-binding pockets for kinases).
- Scoring functions (e.g., MM-GBSA) to rank binding affinities .
- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via mutagenesis assays .
Example: A study docked analogous triazoles into EGFR kinase, identifying hydrogen bonds with Met793 and hydrophobic interactions with Leu844 .
Basic: What stability assessments are recommended under varying conditions?
Answer:
- Thermal Stability: Conduct accelerated aging (40–60°C for 4 weeks) and monitor decomposition via TLC/HPLC .
- pH Stability: Test solubility and degradation in buffers (pH 1–13). Hydrolysis is minimal at pH 4–7 but accelerates in alkaline conditions .
- Light Sensitivity: Store in amber vials; UV-vis spectroscopy detects photooxidation products (λmax shifts > 5 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
